molecular formula C14H10N2O4 B13125099 2,8-Diamino-1,5-dihydroxyanthraquinone CAS No. 31651-04-4

2,8-Diamino-1,5-dihydroxyanthraquinone

Cat. No.: B13125099
CAS No.: 31651-04-4
M. Wt: 270.24 g/mol
InChI Key: LKQHERLUEBGWGF-UHFFFAOYSA-N
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Description

2,8-Diamino-1,5-dihydroxyanthraquinone is an organic compound derived from anthraquinone. It is characterized by the presence of two amino groups at positions 2 and 8, and two hydroxyl groups at positions 1 and 5 on the anthraquinone core. This compound is notable for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diamino-1,5-dihydroxyanthraquinone typically involves the following steps:

    Starting Material: The process begins with 1,5-dihydroxyanthraquinone.

    Amination: The hydroxyl groups at positions 2 and 8 are replaced with amino groups through a series of reactions involving nitration followed by reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,8-Diamino-1,5-dihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, which have applications in dye and pigment industries .

Scientific Research Applications

2,8-Diamino-1,5-dihydroxyanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Diamino-1,5-dihydroxyanthraquinone involves its interaction with cellular components:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diamino-1,5-dihydroxyanthraquinone is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of specialized dyes and pigments .

Properties

CAS No.

31651-04-4

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2,8-diamino-1,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H10N2O4/c15-6-3-4-8(17)11-10(6)14(20)9-5(12(11)18)1-2-7(16)13(9)19/h1-4,17,19H,15-16H2

InChI Key

LKQHERLUEBGWGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)N)O)O)N

Origin of Product

United States

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